molecular formula C17H19F6N3O3 B2987684 Ethyl 4-((N-(3,5-bis(trifluoromethyl)phenyl)carbamoyl)methyl)piperazinecarboxylate CAS No. 1023882-70-3

Ethyl 4-((N-(3,5-bis(trifluoromethyl)phenyl)carbamoyl)methyl)piperazinecarboxylate

Cat. No. B2987684
CAS RN: 1023882-70-3
M. Wt: 427.347
InChI Key: XGROSWTWPJOANM-UHFFFAOYSA-N
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Description

Ethyl 4-((N-(3,5-bis(trifluoromethyl)phenyl)carbamoyl)methyl)piperazinecarboxylate is a chemical compound with the molecular formula C17H19F6N3O3 . It is used for pharmaceutical testing .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s binding affinity and efficacy.

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with pathways involving carbon-carbon bond formation or breakage.

Result of Action

The presence of the trifluoromethyl group (-cf3) has been associated with improved drug potency , suggesting that the compound might enhance the efficacy of drugs targeting the reverse transcriptase enzyme.

properties

IUPAC Name

ethyl 4-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F6N3O3/c1-2-29-15(28)26-5-3-25(4-6-26)10-14(27)24-13-8-11(16(18,19)20)7-12(9-13)17(21,22)23/h7-9H,2-6,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGROSWTWPJOANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((N-(3,5-bis(trifluoromethyl)phenyl)carbamoyl)methyl)piperazinecarboxylate

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